FR 900490

Description

Overview of FR-900490's Context in Immunomodulatory Research

FR-900490 is a naturally occurring compound first identified as an immunoactive substance produced by the fungus Discosia sp. F-11809. nih.gov Its discovery in the late 1980s placed it within a growing field of research focused on identifying novel immunomodulators from microbial sources. The initial investigations into FR-900490 revealed its potential to counteract immunosuppression.

Specifically, early studies demonstrated that FR-900490 could restore the formation of bone marrow cell colonies that had been suppressed. nih.gov This effect was observed both in vitro, where bone marrow cells were treated with an immunosuppressive factor, and in vivo, in mice treated with the immunosuppressive agent mitomycin C. nih.gov The ability to promote the recovery of hematopoietic progenitor cells, known as colony-forming units in culture (CFU-c), suggested a potential role for FR-900490 in stimulating or protecting the hematopoietic system, a critical component of the immune response. nih.gov

Table 1: Key Findings from the Initial Research on FR-900490

| Experimental Model | Condition | Effect of FR-900490 | Reference |

| In vitro | Bone marrow cells suppressed by an immunosuppressive factor | Restored the number of colony-forming units in culture (CFU-c) to normal levels. | nih.gov |

| In vivo (mice) | Bone marrow cells suppressed by mitomycin C treatment | Caused a significant increase in the number of colony-forming units in culture (CFU-c). | nih.gov |

Structure

3D Structure

Properties

CAS No. |

105424-59-7 |

|---|---|

Molecular Formula |

C14H22N6O6 |

Molecular Weight |

370.36 g/mol |

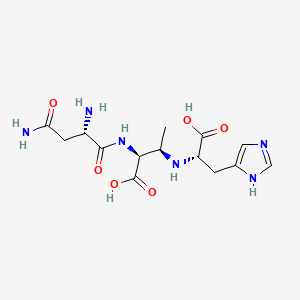

IUPAC Name |

(2S,3R)-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]butanoic acid |

InChI |

InChI=1S/C14H22N6O6/c1-6(19-9(13(23)24)2-7-4-17-5-18-7)11(14(25)26)20-12(22)8(15)3-10(16)21/h4-6,8-9,11,19H,2-3,15H2,1H3,(H2,16,21)(H,17,18)(H,20,22)(H,23,24)(H,25,26)/t6-,8+,9+,11+/m1/s1 |

InChI Key |

SJMNSEOOTVHHOW-PBCZWWQYSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)C(CC(=O)N)N)NC(CC1=CN=CN1)C(=O)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)N[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CC(=O)N)N)NC(CC1=CN=CN1)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

105424-59-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FR 900490; FR900490; FR-900490; BMY 28700. |

Origin of Product |

United States |

Discovery and Biological Origin of Fr 900490

Initial Isolation and Identification of FR 900490

This compound was initially isolated from the culture broth of a fungus. It is described as a new type of immunoactive substance. researchgate.netnih.gov The isolation process involved obtaining the compound from the cultured broth. epo.org The antibiotic was obtained as colorless needle crystals with a molecular formula of C20H23N7O6 and a molecular weight of 457, according to one source, although other sources provide different molecular information. researchgate.net Other sources indicate the molecular formula is C14H22N6O6 with a molecular weight of 370.36. targetmol.comcymitquimica.com The compound is also known by the synonyms FR-900490, FR900490, and BMY 28700. targetmol.comcymitquimica.com

Mycological Classification of the Producing Organism (Discosia sp. F-11809)

This compound is produced by a fungus identified as Discosia sp. strain F-11809. researchgate.netnih.govtargetmol.com This strain was newly isolated from soil. epo.org The genus Discosia belongs to the family Sporocadaceae within the order Amphisphaeriales, class Sordariomycetes. pensoft.net Discosia and Sporocadus are two genera within this family that have been shown to be phylogenetically linked as sister taxa. pensoft.net

Methodologies for Natural Product Discovery from Microbial Sources

Microorganisms are a significant source of natural products with diverse applications in medicine, agriculture, and other fields. nih.govnih.govbohrium.commdpi.com The discovery of these compounds relies on various methodologies aimed at identifying and characterizing bioactive metabolites. nih.govnih.govhilarispublisher.com

Traditional approaches to natural product discovery from microorganisms often involve screening methods. nih.govnih.gov In the early years, low-throughput fermentation and whole-cell screening methods were employed, leading to the discovery of new antibiotics with relative ease. nih.govbohrium.com Bioactivity-based screening, such as looking for antibacterial activity, is a common approach. nih.gov However, a significant challenge in microbial metabolite screening is avoiding the re-discovery of known compounds. nih.govmdpi.com To address this, more sophisticated screening methods targeting specific disease states or molecular targets have been developed. nih.govhilarispublisher.com Additionally, integrated strategies combining phylogenetic data and bioactivity tests with dereplication approaches are used for rapid identification of known bioactive metabolites. mdpi.com Chemical screening using analytical instruments like high-performance liquid chromatography, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance is also employed to determine the metabolic profile and elucidate structural properties of metabolites. hilarispublisher.com Molecular approaches, such as ascertaining the presence of key enzymes of a particular biosynthetic pathway, can serve as molecular markers for screening. frontiersin.org

Untargeted mass spectrometry (MS) is a powerful technique used in the discovery and characterization of microbial natural products. nih.govbohrium.comacs.orgmdpi.com This approach allows for the comprehensive analysis of small molecule metabolites in a biological system without pre-selecting specific targets. mdpi.comnih.gov High-resolution tandem mass spectrometry (MS/MS) is widely applied for the discovery and characterization of secondary metabolites. acs.orgresearchgate.netfrontiersin.org Untargeted MS/MS analysis generates thousands of spectra that can be organized and analyzed using computational tools and databases. nih.govfrontiersin.org Techniques like LC-MS/MS are used to analyze microbial metabolites, where precursor ions are fragmented to generate MS/MS spectra. nih.gov While untargeted analyses can detect a wide range of metabolites, the identification of detected compounds can be challenging, with a significant portion remaining unknown. frontiersin.org However, untargeted metabolomics can provide direction in studying which microorganisms produce metabolites of interest. nih.gov Combining mass spectrometry data with genomic information is also a strategy for linking molecules to the genes responsible for their production, facilitating the discovery of novel natural products. illinois.edu

Preclinical Biological Activities of Fr 900490

Immunomodulatory Effects in In Vitro Cellular Systems

In vitro studies have provided insights into the direct effects of FR 900490 on immune and hematopoietic cells. jst.go.jpresearchgate.net

Restoration of Colony-Forming Units in Bone Marrow Cells

This compound has shown the capacity to restore the number of colony-forming units in culture (CFU-c) in bone marrow cells. jst.go.jpresearchgate.net This effect was observed in bone marrow cells where the CFU-c had been suppressed by an immunosuppressive factor obtained from the serum of mice bearing sarcoma 180 tumors. jst.go.jpnih.govresearchgate.net The addition of this compound in vitro was able to restore these suppressed CFU-c to normal levels. jst.go.jpnih.govresearchgate.net

Attenuation of Immunosuppressive Factor Effects on Hematopoiesis

The immunosuppressive factor derived from the serum of sarcoma 180 tumor-bearing mice is known to suppress CFU-c in bone marrow cells. jst.go.jpnih.govresearchgate.net this compound demonstrated an ability to counteract this suppression, effectively restoring the CFU-c levels. jst.go.jpnih.govresearchgate.net This suggests that this compound can attenuate the negative effects of certain immunosuppressive factors on hematopoiesis in vitro. jst.go.jpresearchgate.net

Influence on Lymphocyte Activity and Proliferation

While the provided search results primarily highlight the effects of this compound on bone marrow cells and CFU-c, some related research on other immunomodulators isolated from microbial sources suggests the potential for influence on lymphocyte activity and proliferation. For instance, swainsonine (B1682842), another immunomodulator, was found to enhance concanavalin (B7782731) A-stimulated lymphocyte proliferation and proliferative responses in mixed lymphocyte cultures that were suppressed by immunosuppressive factor from sarcoma 180 tumor-bearing mice. jst.go.jp It also increased the incorporation of [3H] thymidine (B127349) into mouse spleen cells. jst.go.jp While this research pertains to swainsonine and not directly to this compound, it indicates that immunomodulators from microbial origins can impact lymphocyte function. Specific data on the direct influence of this compound on lymphocyte activity and proliferation was not explicitly detailed in the provided search snippets.

Immunomodulatory Effects in In Vivo Preclinical Animal Models

Studies in preclinical animal models have further investigated the immunomodulatory properties of this compound. jst.go.jpresearchgate.net

Restoration of Myelopoiesis in Induced Myelodepression Models

In addition to its in vitro effects, this compound has been studied for its ability to restore myelopoiesis in vivo. jst.go.jp In mice treated with mitomycin C (MMC), which induces myelodepression, subsequent administration of this compound led to a significant increase in CFU-c in bone marrow cells that had been depressed by MMC treatment. jst.go.jpnih.gov This finding indicates that this compound can help restore bone marrow function following chemically induced myelodepression in animal models. jst.go.jpnih.gov

Assessment of Immunological Responses in Model Organisms

The assessment of immunological responses in model organisms is a crucial part of preclinical evaluation for immunomodulatory compounds. While the provided information confirms in vivo studies demonstrating the restoration of myelopoiesis in myelodepression models jst.go.jpnih.gov, detailed findings specifically on the broader assessment of immunological responses, such as humoral or cell-mediated immunity, in model organisms treated with this compound were not extensively described in the search results. Research on other immunomodulators, like swainsonine, has explored effects on the mouse immune system in vitro. jst.go.jp Another study mentions the use of CD1 outbred mice for in vivo infection and analysis to assess immunological responses in the context of T. gondii infection, involving analysis of monocytes and infected cells nih.gov, but this is not directly related to this compound. The available information focuses primarily on the hematopoietic effects of this compound in vivo. jst.go.jpnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6450542 |

| Mitomycin C | 5742 |

| Swainsonine | 441734 |

Data Tables

Based on the information available, a summary of the in vitro effect of this compound on CFU-c can be presented in a table format.

Table 1: Effect of this compound on CFU-c in Immunosuppressed Bone Marrow Cells (In Vitro)

| Condition | CFU-c Level (Relative to Normal) |

| Normal Bone Marrow Cells | Normal Level |

| Bone Marrow Cells + Immunosuppressive Factor | Suppressed Level |

| Bone Marrow Cells + Immunosuppressive Factor + this compound | Restored to Normal Level |

Table 2: Effect of this compound on CFU-c in Mitomycin C-Treated Mice (In Vivo)

| Condition | CFU-c Level in Bone Marrow |

| Control Mice | Baseline |

| Mice treated with Mitomycin C (MMC) | Depressed |

| Mice treated with MMC followed by this compound | Significantly Increased |

This compound is a chemical compound produced by the fungus Discosia sp. F-11809. nih.gov Research has explored its biological activities, particularly its effects on the immune system and in preclinical disease models. nih.gov

3.3. Evaluation of Biological Activity in Disease Models (e.g., Sarcoma 180 tumor-bearing mice related observations)

Studies investigating the biological activity of this compound have included evaluations in disease models, such as mice bearing Sarcoma 180 tumors. nih.gov Sarcoma 180 is a widely used experimental tumor model in cancer research. scielo.br

Observations related to Sarcoma 180 tumor-bearing mice have indicated that this compound possesses immunoactive properties. nih.gov Specifically, this compound was shown to restore the colony-forming units in culture (CFU-c) of bone marrow cells. nih.gov This restoration was observed in bone marrow cells that had been suppressed by an immunosuppressive factor obtained from the serum of Sarcoma 180 tumor-bearing mice. nih.gov The addition of this compound in vitro was able to bring the suppressed CFU-c levels back to a normal range. nih.gov

Furthermore, in mice treated with mitomycin C (MMC), an agent known to depress bone marrow cells, subsequent administration of this compound led to a significant increase in CFU-c in the bone marrow. nih.gov These findings suggest that this compound can counteract immunosuppression, including that associated with the presence of Sarcoma 180 tumors or treatment with certain chemotherapeutic agents like mitomycin C. nih.gov

While the search results mention other compounds evaluated in Sarcoma 180 models, the specific detailed research findings and data tables directly pertaining solely to this compound's effect on tumor size reduction or other direct anti-tumor mechanisms in Sarcoma 180 mice were not prominently featured in the provided snippets, which primarily highlighted its immunomodulatory effect in this model. nih.gov The focus of the available information regarding this compound and Sarcoma 180 is on its ability to modulate immune responses, specifically restoring suppressed bone marrow activity. nih.gov

Based on the search results, a detailed data table specifically showing tumor size reduction or survival rates for this compound treatment in Sarcoma 180 mice cannot be generated as this specific data was not present in the provided snippets, which focused on the immunomodulatory effects (CFU-c restoration).

Molecular Mechanisms and Cellular Signaling Pathways of Fr 900490

Identification of Molecular Targets of FR 900490

Identifying the molecular targets of a compound like this compound is a fundamental step in unraveling its mechanism of action. This process employs various experimental strategies, including biochemical characterization, proteomic approaches, and receptor binding studies. researchgate.net

Biochemical Characterization of Target Interactions

Biochemical characterization focuses on the direct interaction between this compound and its potential molecular targets, such as proteins or enzymes. This involves detailed analysis of the binding kinetics, affinity, and specificity of these interactions. Techniques such as enzyme inhibition assays can provide insights into whether this compound directly influences the activity of specific enzymes. Comprehensive biophysical and biochemical characterization of ligand-target interactions is a vital component of drug discovery initiatives. proteros.com

Proteomic Approaches for Target Elucidation

Proteomic approaches offer powerful capabilities for identifying the protein targets of small molecules within complex biological environments. researchgate.netmdpi.comrsc.org These methodologies can detect both covalent and non-covalent protein interactions. mdpi.com Chemical proteomics, in particular, represents a significant advancement in chemical biology for the unbiased identification of unknown targets within intricate biological matrices. mdpi.com Common strategies involve synthesizing chemical probes based on the small molecule to capture its binding partners, followed by identification using mass spectrometry. rsc.orgnih.gov Quantitative proteomic methods, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), are frequently utilized for target identification. mdpi.com

Receptor Binding Studies

Receptor binding studies are conducted to ascertain if this compound interacts with specific cellular receptors. These experiments typically involve incubating labeled this compound with cells or cellular membranes containing the receptor and quantifying the amount of bound ligand. Competitive binding assays using known ligands can help determine the affinity and selectivity of this compound binding. While the provided search results discuss the general principles of receptor binding and provide examples related to GPCRs and cytokine receptors, specific data on the receptor binding characteristics of this compound were not found in the provided snippets. patnawomenscollege.inresearchgate.netresearchgate.netresearchgate.netnig.ac.jp

Elucidation of Intracellular Signaling Cascades Modulated by this compound

Following the identification of this compound's molecular targets, the subsequent step is to elucidate the intracellular signaling cascades that are modulated as a consequence of these interactions. This involves analyzing downstream signaling pathway components and investigating the regulation of transcription factors. patnawomenscollege.inresearchgate.netresearchgate.net

Analysis of Downstream Signaling Pathway Components

The binding of a ligand to its receptor or its interaction with an intracellular target can initiate a cascade of events involving various signaling proteins. patnawomenscollege.inresearchgate.net Analyzing these downstream components helps to delineate the pathway through which this compound exerts its effects. This may include assessing the phosphorylation status of kinases, the activation of second messengers, or the cellular localization of signaling molecules. The PI3K/Akt pathway, known for its involvement in processes such as cell proliferation, survival, and metabolism, is an example of an intracellular signaling cascade. ebi.ac.ukcusabio.com Although the search results discuss various intracellular signaling pathways in a general context, specific details on how this compound modulates these particular pathways were not explicitly present.

Investigation of Transcription Factor Regulation

Transcription factors are proteins that control gene expression by binding to specific DNA sequences. savemyexams.comuni-goettingen.deoup.comnih.govnih.gov Their activity can be influenced by intracellular signaling pathways. savemyexams.comoup.com Investigating how this compound affects transcription factor regulation can provide insights into its influence on gene expression and, consequently, cellular function. This can involve examining the nuclear translocation of transcription factors, their ability to bind DNA, or the expression levels of the genes they regulate. researchgate.netsavemyexams.com While the search results discuss the role and regulation of transcription factors, specific information regarding the regulation of transcription factors by this compound was not found.

Compounds and PubChem CIDs

Mechanistic Insights into Cellular Function Modulation by this compound

This compound is recognized as an immunoactive substance derived from the fungus Discosia sp. F-11809. targetmol.com Research into its effects has primarily focused on its ability to modulate hematopoietic cellular function, particularly within the bone marrow. A key finding indicates that this compound can restore the levels of colony forming units in culture (cfu-c) in bone marrow cells. targetmol.com This restorative effect has been observed in contexts where cfu-c were suppressed by an immunosuppressive factor present in the serum of sarcoma 180 tumor-bearing mice. targetmol.com Furthermore, administration of this compound in mice treated with Mitomycin C, an agent known to depress bone marrow cells, resulted in a significant increase in cfu-c.

Biosynthesis and Synthetic Methodologies of Fr 900490

Proposed Biosynthetic Pathway of FR 900490 in Discosia sp.

While detailed enzymatic steps and precursors specifically for this compound biosynthesis in Discosia sp. are not extensively detailed in the provided search results, the biosynthesis of secondary metabolites in fungi generally involves complex pathways encoded by biosynthetic gene clusters (BGCs). sciopen.commdpi.comnih.govresearchgate.net These clusters contain genes for enzymes and regulatory proteins necessary for the synthesis of a specific compound or a group of related compounds. sciopen.com

Elucidation of Enzymatic Transformations

Enzymatic transformations are central to the biosynthesis of natural products. nih.gov These reactions are catalyzed by specific enzymes encoded within BGCs. While the specific enzymes involved in the biosynthesis of this compound are not explicitly described, fungal biosynthetic pathways utilize a range of enzymatic reactions, including those catalyzed by polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), which are often involved in the formation of the carbon backbone of secondary metabolites. nih.govnih.gov Other enzymatic transformations can include cyclizations, oxidations, reductions, and the introduction of functional groups. nih.govvapourtec.comnih.govrsc.org Elucidating these transformations typically involves genetic studies, enzyme assays, and structural analysis of intermediates. nih.gov

Identification of Biosynthetic Precursors

Identifying the biosynthetic precursors of a natural product involves tracing the atoms of simple starting materials into the complex structure of the final compound. In fungal secondary metabolism, common precursors include primary metabolites like amino acids, acetate, and mevalonate. For compounds containing amino acid residues, such as this compound which has a peptide-like structure based on its description as a butanoic acid derivative with amino acid-like components ontosight.ai, amino acids are likely precursors. For instance, L-histidine has been mentioned in the context of synthesizing a related structure wiley-vch.de. Studies involving isotopic labeling and analysis of intermediates can help identify these precursors. nih.gov

Strategies for Activating Cryptic Biosynthetic Pathways

Many fungal BGCs are "cryptic" or "silent" under standard laboratory conditions, meaning they are not expressed or produce very low levels of metabolites. mdpi.comnih.govresearchgate.netfrontiersin.org Various strategies are employed to activate these silent pathways and induce the production of novel or low-abundance compounds, including this compound from Discosia sp. mdpi.com

Application of Epigenetic Modifiers (e.g., HDAC inhibitors) in Fungal Culture

Epigenetic modification, such as DNA methylation and histone acetylation, plays a significant role in regulating gene expression in fungi, including the expression of BGCs. sciopen.commdpi.comfrontiersin.orgresearchgate.net Inhibitors of epigenetic enzymes, particularly histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), have been successfully used to activate cryptic BGCs. sciopen.commdpi.commdpi.comfrontiersin.orgresearchgate.netnih.govnih.govjelsciences.comfrontiersin.org

HDAC inhibitors (HDACis) promote the acetylation of histones, leading to a more open chromatin structure and increased gene transcription. frontiersin.orgjelsciences.comfrontiersin.org Examples of HDAC inhibitors used in fungal culture include suberoylanilide hydroxamic acid (SAHA), sodium butyrate, and valproic acid. mdpi.comnih.govnih.govjelsciences.com Treatment of fungal cultures with these compounds can lead to the activation of silent BGCs and the production of secondary metabolites that were not detected under normal growth conditions. mdpi.comnih.govasm.org This approach has been shown to increase the production of existing metabolites and induce the production of novel ones in various fungal species. nih.govasm.org

Data from studies on the effect of HDAC inhibitors on fungal secondary metabolism illustrate their potential. For example, treatment of Aspergillus fumigatus with valproic acid resulted in a significant increase in the production of a secondary metabolite. mdpi.com Similarly, studies with Botryosphaeria mamane showed that SAHA and sodium valproate induced the production of metabolites undetected in control cultures. nih.gov

Metabolomic Profiling for De Novo Compound Induction

Metabolomic profiling, the comprehensive analysis of metabolites in a biological sample, is a powerful tool for detecting de novo induced compounds resulting from strategies like epigenetic modification or co-cultivation. acs.orgnih.govresearchgate.netnih.govresearchgate.net By comparing the metabolomic profiles of fungal cultures grown under different conditions (e.g., with and without epigenetic modifiers, or in co-culture), researchers can identify compounds that are uniquely produced or significantly increased under inducing conditions. acs.orgnih.govresearchgate.netresearchgate.net

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used for metabolomic profiling. acs.orgnih.govresearchgate.net These methods allow for the detection and identification of a wide range of metabolites. acs.orgnih.gov Differential metabolomics, which involves comparing profiles to highlight differences, is particularly useful for identifying de novo induced compounds. acs.org Studies have demonstrated the effectiveness of this approach in revealing new metabolites in fungal co-cultures and cultures treated with epigenetic modifiers. nih.govacs.orgresearchgate.netresearchgate.net

Data tables illustrating the induction of de novo metabolites can be generated from such studies. For instance, a study on fungal co-cultures showed the number of de novo induced metabolites detected over time using UHPLC-TOFMS analysis. researchgate.netresearchgate.net

Example Data Representation (Illustrative - data points are conceptual based on search result descriptions):

| Condition | Time Point (Days) | Number of De Novo Metabolites Detected |

| Control Culture | 3 | 0 |

| Culture + Epigenetic Modifier | 3 | 5 |

| Control Culture | 7 | 1 |

| Culture + Epigenetic Modifier | 7 | 12 |

| Fungal Co-culture | 5 | 3 |

This type of data highlights the ability of inducing strategies to unlock the production of previously undetected compounds.

Total Synthesis and Semisynthesis of this compound and Related Structures

Total synthesis involves the chemical synthesis of a complex molecule from simpler, commercially available precursors. Semisynthesis involves the chemical modification of a naturally occurring precursor to obtain the desired compound. Both approaches are valuable for obtaining sufficient quantities of a compound for research, confirming its structure, and creating analogs.

While specific detailed total or semisynthesis routes for this compound were not extensively described in the immediate search results, the synthesis of natural products containing complex structures, such as those with aziridine (B145994) rings or unusual amino acid derivatives, often involves multi-step synthetic strategies. rsc.orgwiley-vch.deepdf.pubvdoc.pubnih.govorganic-chemistry.org The synthesis of related structures, such as FR-900482, has been reported, involving sequences that build the core structure and introduce specific functionalities. wiley-vch.deepdf.pubvdoc.pub These syntheses often require careful control of stereochemistry and utilize a range of organic reactions. rsc.orgwiley-vch.deepdf.pubvdoc.pubnih.govorganic-chemistry.org

The synthesis of this compound itself has been mentioned in the context of preparing it by culturing Discosia sp. epo.org, suggesting that initial supplies were likely obtained through fermentation. Chemical synthesis or semisynthesis would be pursued to overcome limitations in fungal production or to create modified versions of the molecule. The complexity of the this compound structure, with its butanoic acid backbone and amino acid-like components ontosight.ai, suggests that its synthesis would involve coupling of different building blocks and formation of amide bonds, potentially utilizing protecting group strategies and stereoselective transformations.

The development of synthetic methodologies for natural products is an active area of research, with continuous efforts to develop more efficient and selective routes. rsc.orgmit.edu

Development of Novel Synthetic Routes and Methodologies

The total synthesis of complex natural products like this compound often drives the development of novel synthetic strategies and technologies. scripps.edu While specific detailed novel routes solely for this compound were not extensively detailed in the search results, research into the synthesis of related complex molecules and natural products provides insight into the types of methodologies that would be relevant.

Developing novel synthetic routes involves creating efficient pathways to assemble the target molecule's structure. This can include the discovery of new reactions, the innovative application of existing reactions, or the design of convergent synthetic strategies. For instance, research on the synthesis of other natural products highlights the use of key reactions such as Diels-Alder reactions for constructing heterocyclic core segments or sequential coupling reactions to build complex carbon scaffolds. nih.govcaltech.edu The goal is often to achieve the synthesis in fewer steps, with higher yields, and improved control over stereochemistry. scripps.edu

Diastereoselective and Enantioselective Synthesis Approaches

Stereoselective synthesis, encompassing both diastereoselective and enantioselective approaches, is crucial for synthesizing complex molecules with defined three-dimensional structures. msu.edunumberanalytics.com Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity involves the preferential formation of one enantiomer over the other. msu.edu Achieving high levels of stereocontrol is particularly important for biologically active compounds, as different stereoisomers can exhibit different activities. numberanalytics.com

Approaches to diastereoselective and enantioselective synthesis often involve the use of chiral catalysts, chiral auxiliaries, or specific reaction conditions that favor the formation of a particular stereoisomer. numberanalytics.comresearchgate.net For example, catalytic asymmetric reactions, such as the reductive coupling of alkynes and aldehydes using a chiral catalyst, have been developed to produce compounds with high enantiomeric excess. organic-chemistry.org Similarly, diastereoselective reactions can be influenced by the inherent specificity of the reaction or the presence of chiral centers in the starting materials or reagents. msu.edumdpi.com

While specific details on the diastereoselective and enantioselective synthesis of this compound were not found, the principles and methodologies developed for other complex chiral molecules are applicable. These include the design of chiral ligands for metal catalysis numberanalytics.comorganic-chemistry.org, the use of chiral organocatalysts numberanalytics.com, and biocatalysis numberanalytics.com.

Chemical Derivatization Strategies

Chemical derivatization involves modifying a compound's chemical structure to alter its properties. spectroscopyonline.com This can be done for various reasons, including improving compatibility with analytical techniques, enhancing separation efficiency, improving detection sensitivity, or utilizing specific structural features for analytical purposes. jfda-online.comddtjournal.com

In the context of studying or synthesizing complex molecules, chemical derivatization strategies can be employed to:

Improve volatility or thermal stability for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com

Introduce chromophores or fluorophores for detection in Liquid Chromatography (LC). nih.gov

Enhance ionization efficiency for Mass Spectrometry (MS) analysis, particularly in techniques like Electrospray Ionization (ESI-MS/MS). ddtjournal.comnsf.gov

Enable chromatographic separation of stereoisomers by converting enantiomers into diastereomers using chiral derivatizing agents. jfda-online.com

Facilitate structural elucidation by introducing specific groups that influence fragmentation patterns in MS. jfda-online.com

While specific derivatization strategies applied directly to this compound were not detailed, the general principles of chemical derivatization are widely applicable in natural product chemistry for analysis, structural confirmation, and the creation of analogs with potentially altered properties. nih.govnsf.gov Common derivatization reactions include silylation, acylation, and alkylation, depending on the functional groups present in the molecule. jfda-online.com

Structure Activity Relationship Sar Studies of Fr 900490 Analogues

Design and Synthesis of FR 900490 Derivatives and Analogues

The design and synthesis of derivatives and analogues of a lead compound like this compound are central to SAR studies. This involves creating a series of compounds with targeted structural changes based on the core scaffold of this compound. oncodesign-services.com The aim is to explore how variations in different parts of the molecule impact its immunomodulatory activity. For instance, studies on other compound classes, such as 3,4-biphenyl coumarin (B35378) derivatives or tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives, illustrate typical synthetic strategies involving reactions like acylation, Perkin reaction, SN2 substitutions, or palladium-catalyzed couplings to introduce diverse substituents and create analogues. researchgate.netnih.gov A practical synthesis of this compound itself has been achieved through diastereoselective preparation of α,β-diaminobutyric acid. researchgate.net This highlights the importance of controlled synthetic routes to access the core structure and allow for subsequent modifications.

Correlation of Structural Modifications with Immunomodulatory Activity

A key aspect of SAR is correlating the observed biological activity with specific structural changes made to the parent compound or its analogues. oncodesign-services.com For this compound, this involves assessing the immunomodulatory effects of each synthesized derivative. Studies on other immunomodulatory compounds demonstrate this principle; for example, research on PR-39 derived peptides analyzed how N- and C-terminal truncations affected antimicrobial and immunomodulatory activities, finding that while truncations might retain some antimicrobial activity, only the mature peptide induced significant IL-8 production in macrophages. plos.org Similarly, studies on benzimidazole (B57391) derivatives as anti-inflammatory agents have shown that the position and nature of substituents on the benzimidazole ring significantly influence their activity, with specific substitutions enhancing COX-2 inhibition or receptor antagonism. researchgate.net By systematically altering the structure of this compound and measuring the resulting changes in immunomodulatory activity (e.g., effects on bone marrow cells or other immune parameters), researchers can establish relationships between specific functional groups or structural motifs and the observed biological response. nih.gov

While specific detailed data tables for this compound derivatives were not extensively found in the search results, the principle of correlating structure with immunomodulatory activity is a standard practice in SAR studies. Researchers would typically generate data similar to the illustrative (hypothetical) table below, where different analogues show varying levels of activity compared to the parent compound.

| Compound ID | Structural Modification | Immunomodulatory Activity (% of this compound activity) |

| This compound | Parent Compound | 100 |

| Analogue A | Modification X | 75 |

| Analogue B | Modification Y | 120 |

| Analogue C | Modification Z | 30 |

Computational Modeling for SAR Prediction and Optimization

Computational methods play an increasingly vital role in modern SAR studies, allowing for the prediction of biological activity and optimization of compound structures in silico. oncodesign-services.comnih.govtaylorandfrancis.com These approaches can complement experimental SAR by guiding the selection of compounds for synthesis and testing, analyzing complex datasets, and providing insights into molecular interactions. oncodesign-services.comnih.gov

Ligand-Based and Structure-Based Computational Approaches

Computational SAR approaches can be broadly categorized into ligand-based (LB) and structure-based (SB) methods. taylorandfrancis.comnih.govmdpi.com Ligand-based approaches rely on the known properties and activities of a set of ligands (molecules) to build models that predict the activity of new compounds. nih.govmdpi.com Techniques like pharmacophore modeling, molecular similarity calculations, and QSAR (Quantitative Structure-Activity Relationship) fall under this category. nih.govslideshare.netnih.govmdpi.commdpi.com These methods are particularly useful when the 3D structure of the biological target is unknown. researchgate.netnih.gov Structure-based approaches, on the other hand, utilize the 3D structure of the biological target (e.g., a protein) to understand and predict ligand binding. taylorandfrancis.comnih.govmdpi.com Methods such as molecular docking and molecular dynamics simulations are key structure-based techniques. taylorandfrancis.comnih.govmdpi.comnih.gov They provide insights into how a ligand interacts with the binding site at an atomic level. nih.govmdpi.com Increasingly, integrated approaches combining both LB and SB methods are used to leverage the strengths of each for more robust predictions and virtual screening campaigns. nih.govmdpi.com

Molecular Dynamics Simulations and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand within a protein binding site and estimate the binding affinity. nih.govmdpi.comscielo.sa.cr For this compound, if its biological target is identified and its structure is known, docking studies could be used to explore how this compound and its analogues might bind to this target. This provides insights into the potential interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that drive binding and activity. mdpi.com

Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of the ligand-target complex over time. nih.govmdpi.comfrontiersin.org This allows researchers to observe the stability of the complex, conformational changes in the protein and ligand, and the fluctuations of interactions in a more realistic environment, often including explicit solvent molecules. mdpi.comdrughunter.comnih.gov MD simulations can provide a more refined understanding of the binding process and help validate the poses predicted by docking. mdpi.comfrontiersin.org For instance, MD simulations have been used to analyze the stability of ligand-protein complexes and calculate binding free energies, providing deeper insights into the thermodynamics of binding. mdpi.comnih.gov Applying these techniques to this compound and its derivatives could help elucidate the molecular basis of their immunomodulatory activity and guide the design of compounds with improved binding characteristics. frontiersin.org

Advanced Research Methodologies and Future Directions for Fr 900490

Application of Chemical Biology Techniques for Mechanistic Studies

Chemical biology techniques are invaluable for dissecting the molecular mechanisms of small molecules like FR 900490. By employing tools that bridge chemistry and biology, researchers can gain insights into target engagement, protein interactions, and enzymatic activities influenced by the compound. The application of principles of inorganic and organic chemistry is central to understanding biological function at the molecular level in chemical biology uq.edu.au.

Use of Chemical Probes for Target Engagement Studies

Chemical probes are small molecules designed to selectively interact with specific protein targets, allowing researchers to study the biological relevance of these targets in disease models nih.goveubopen.org. Demonstrating target engagement in living systems is crucial for successful drug discovery, confirming that a chemical probe binds to its intended target protein in cells and provides binding affinity data nih.govchemicalprobes.org. These probes can be used in cellular phenotypic screening and are often accompanied by inactive control molecules nih.gov. Target engagement assays help to directly correlate target engagement with specific phenotypes and can measure the extent of engagement and potential interactions with off-target proteins chemicalprobes.org. Labelled chemical probes, including chemically and radioactively labelled ones, are key reagents for performing target engagement studies in cells and animals nih.gov.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes activity-based probes (ABPs) to profile the functional state of enzymes within complex biological systems nih.govmtoz-biolabs.comresearchgate.netcreative-biolabs.com. ABPP probes are designed to selectively and covalently interact with the active sites of proteins, enabling the visualization and identification of active protein forms mtoz-biolabs.comcreative-biolabs.com. This method complements conventional genetic and other 'omic' approaches by characterizing changes in enzyme activity that may occur without alterations in protein levels researchgate.net. ABPP can be used for qualitative and quantitative analysis, often integrating with quantitative proteomics mtoz-biolabs.com. The technique has emerged as a functional proteomic technology to decipher the mechanism of interactions between compounds and targets, and it can be applied in fields such as protease enzymology and drug discovery creative-biolabs.com. ABPP analysis can also be adapted into a competitive workflow where proteins are pre-incubated with compounds that bind at the same site as the probe mtoz-biolabs.com.

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as proteomics and metabolomics, provides a global perspective on the biological impact of this compound. These high-throughput approaches allow for the comprehensive analysis of proteins and metabolites, revealing system-wide changes induced by the compound.

Proteomics for Global Protein Expression and Interaction Analysis

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Mass spectrometry-based proteomics approaches have advanced to enable comprehensive characterization of protein complexes, including their composition, stoichiometry, and interaction networks nih.gov. Studying protein-protein interactions is vital as they underpin nearly all cellular processes, and aberrant interactions can lead to disease nih.govthermofisher.com. Techniques for studying protein interactions based on proteomics include affinity purification-mass spectrometry (AP-MS), co-fractionation coupled to mass spectrometry (coFrac-MS), proximity labeling (PL), and cross-linking mass spectrometry (XL-MS creative-proteomics.com. Mass photometry is another technique that provides rapid quantitative insights into protein-protein interactions by measuring the mass of individual proteins and complexes refeyn.com. Analyzing protein interactions can uncover novel functional roles for known proteins and is a crucial step in understanding where, how, and under what conditions these proteins interact in vivo thermofisher.com.

Metabolomics for Pathway Perturbation and Biomarker Discovery

Metabolomics is the comprehensive study of metabolites within a biological system. This technology can be used to explore the full complexity of the metabolome, uncovering novel biomarkers and discovering unexpected pathways metabolomicscentre.ca. Metabolomics analysis can reveal metabolic pathway dysregulations and identify potential molecular signatures associated with disease or the effects of a compound nih.govresearchgate.net. Targeted metabolomics allows for the precise quantification of predefined metabolites, while untargeted metabolomics captures a broad range of metabolites for exploratory research metabolomicscentre.cametabolon.com. Global metabolomics combines aspects of both targeted and untargeted approaches metabolomicscentre.ca. Metabolomics can be used to study lipid metabolism, biomarker discovery, and disease mechanisms metabolomicscentre.ca.

Innovative In Vitro and In Vivo Preclinical Model Development

The development and utilization of innovative in vitro and in vivo preclinical models are essential for evaluating the efficacy and safety of this compound before potential human studies. These models aim to mimic the complex biological environment and disease conditions relevant to the compound's potential applications.

In vitro studies, often using cell cultures, are valuable for initial assessments due to their cost-effectiveness and efficiency news-medical.net. Recent decades have seen a shift towards 3-dimensional cell growth in vitro, which better reflects the physiological environment and growth patterns compared to 2D cultures news-medical.net.

In vivo studies, typically conducted in animal models during preclinical development, allow for the assessment of a compound's effects within a complex living system news-medical.netresearchgate.net. While traditional animal models have been widely used, there is a growing emphasis on developing more human-relevant models. The selection of an appropriate in vivo model is crucial for obtaining reliable data researchgate.net. Innovative models, such as humanized mice and patient-derived xenograft models, are being developed to better evaluate human cellular products and mimic human diseases transcurebioservices.comnih.gov. Although not legally required in all cases for FDA approval, animal models can still be used, and non-animal-based methods like in vitro and in silico approaches are increasingly being utilized transcurebioservices.com. Preclinical in vivo studies are important for evaluating pharmacokinetics, pharmacodynamics, and toxicology researchgate.net.

Advanced Cell Culture Models (e.g., 3D models, co-cultures)

Advanced cell culture models, such as three-dimensional (3D) cultures and co-culture systems, offer significant advantages over traditional two-dimensional (2D) monolayer cultures by better mimicking the in vivo cellular environment. ontosight.airesearchgate.netpromega.co.ukthermofisher.comcelvivo.com These models allow for more accurate representation of cell-cell and cell-matrix interactions, as well as the establishment of physiological gradients not present in 2D systems. ontosight.aipromega.co.uk

While specific studies detailing the use of 3D or co-culture models for this compound were not found in the reviewed literature, these methodologies hold considerable potential for future research on this compound. Given this compound's effect on bone marrow cells nih.gov, advanced culture models involving hematopoietic stem cells or bone marrow stromal cells in a 3D context or in co-culture could provide deeper insights into its mechanism of action on cellular proliferation, differentiation, and interaction within a more physiologically relevant microenvironment. ontosight.aifrontiersin.org For instance, 3D bone marrow models could help elucidate how this compound influences the complex cellular interactions and signaling pathways that govern hematopoiesis and immune cell development. Co-culture systems involving immune cells and other relevant cell types could further clarify the specific cellular targets and interactive effects of this compound within the immune system. frontiersin.orgnih.gov

Future Perspectives in Immunomodulator Discovery and Development Based on Natural Products

Natural products have historically been a rich source of therapeutic agents, including immunomodulators. promega.co.uknih.govfrontiersin.org The discovery and development of novel immunomodulators from natural sources, such as this compound from fungi, continue to be a promising area of research. nih.govfrontiersin.org

Future perspectives in this field involve leveraging advanced technologies and methodologies to overcome challenges associated with natural product discovery, such as isolation, characterization, and understanding complex mechanisms of action. promega.co.uknih.govfrontiersin.org The integration of advanced cell culture models and genetically engineered animal models, as discussed above, will be critical for the in-depth evaluation of natural product-derived immunomodulators like this compound. These models can provide more predictive data on efficacy and help elucidate the precise molecular targets and downstream effects of these compounds. ontosight.airesearchgate.netthermofisher.comcelvivo.comembopress.orgcrownbio.comnih.govnih.gov

Q & A

Q. What is the origin and discovery timeline of FR 900490, and what initial findings established its immunomodulatory properties?

this compound was isolated from the fungus Discosia sp. F-11809 and first reported in 1987. Initial studies demonstrated its ability to restore colony-forming units in culture (cfu-c) of bone marrow cells suppressed by immunosuppressive factors from sarcoma 180 tumor-bearing mice. This foundational work highlighted its potential to counteract myelosuppression induced by chemotherapy agents like mitomycin C (MMC) .

Q. What experimental models are typically used to evaluate this compound’s activity, and what methodological considerations are critical for reproducibility?

Key models include in vitro assays using bone marrow cells exposed to tumor-derived immunosuppressive factors or chemotherapeutic agents like MMC. Researchers must standardize cell viability protocols (e.g., trypan blue exclusion), control for serum batch variability in culture media, and report MMC dosages and exposure times to ensure reproducibility. Parallel in vivo studies in MMC-treated mice require strict ethical oversight, including humane endpoints and randomization .

Q. How is this compound structurally characterized, and what analytical methods validate its purity for research use?

this compound (C₁₄H₂₂N₆O₆, MW 370.366) is characterized via NMR, mass spectrometry, and HPLC. Purity validation requires ≥95% chromatographic homogeneity, with storage at -20°C in powder form to prevent degradation. Researchers should cross-verify purity with independent assays (e.g., UV-Vis spectroscopy) and disclose solvent systems used in dissolution to avoid batch variability .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s immunomodulatory effects, and how can conflicting data on its efficacy in different tumor models be resolved?

Mechanistic studies suggest this compound interacts with hematopoietic growth factor pathways, though specific targets remain unconfirmed. Contradictions in efficacy (e.g., variability across tumor models) may arise from differences in immunosuppressive factor composition or bone marrow microenvironments. Researchers should:

Q. How can researchers design experiments to distinguish this compound’s direct immunostimulation from indirect effects on tumor-derived factors?

A dual approach is recommended:

- In vitro : Co-culture bone marrow cells with tumor-conditioned media ± this compound, measuring cfu-c restoration. Include controls with neutralized tumor factors (e.g., antibody depletion).

- In vivo : Use tumor-bearing mice treated with this compound and assess bone marrow recovery alongside tumor burden metrics. Flow cytometry can isolate hematopoietic stem cell populations to differentiate direct vs. systemic effects .

Q. What statistical and methodological frameworks are optimal for analyzing this compound’s synergistic potential with other immunotherapies?

Employ factorial design experiments to test combinations with checkpoint inhibitors or cytokines. Use Bliss independence or Chou-Talalay synergy indices to quantify interactions. Address variability by stratifying data based on immune cell subsets (e.g., CD4+ vs. CD8+ T cells) and applying mixed-effects models to account for inter-individual differences .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Discrepancies may stem from pharmacokinetic limitations (e.g., poor bioavailability). Mitigation strategies include:

- Pharmacokinetic profiling (plasma half-life, tissue distribution).

- Formulation optimization (e.g., liposomal encapsulation).

- Validating target engagement in vivo via proteomic or transcriptomic biomarkers .

Methodological Resources

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: “Does this compound enhance hematopoietic recovery in a dose-dependent manner post-chemotherapy?” .

- Data Contradiction Analysis : Use triangulation (e.g., combining flow cytometry, transcriptomics, and functional assays) to resolve conflicting results .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including sample size justification and randomization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.